4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
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Overview
Description
4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is a boronic acid derivative with a pyridine ring This compound is of interest in various fields of chemistry due to its unique structure and reactivity
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting pyridine-4-carbaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method where the pyridine derivative is coupled with an aryl halide using a palladium catalyst and a base.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where the reagents are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation to form pyridine-N-oxide.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Pyridine-N-oxide: Formed through oxidation.
Piperidine Derivatives: Resulting from reduction reactions.
Substituted Boronic Acids: Formed through substitution reactions.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in molecular recognition and sensing applications. The pyridine ring can interact with various biological targets, influencing pathways such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include phenylboronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Pyridine Derivatives: Other pyridine derivatives like 2-aminopyridine and 3-cyanopyridine.
Uniqueness:
Boronic Acid Group: The presence of the boronic acid group allows for unique reactivity and applications in cross-coupling reactions.
Pyridine Ring: The pyridine ring provides additional sites for chemical modification and biological activity.
This compound stands out due to its versatility in synthetic applications and potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic chemistry and beyond.
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Properties
CAS No. |
736987-67-0 |
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Molecular Formula |
C13H18BNO2 |
Molecular Weight |
231.10 g/mol |
IUPAC Name |
4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h5-10H,1-4H3/b8-5+ |
InChI Key |
IEKWFCPMKVVRKB-VMPITWQZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=NC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=NC=C2 |
Purity |
95 |
Origin of Product |
United States |
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